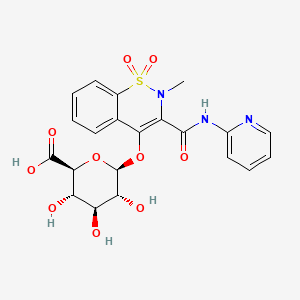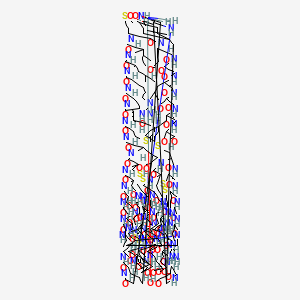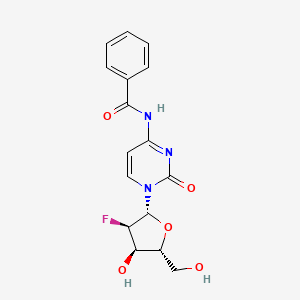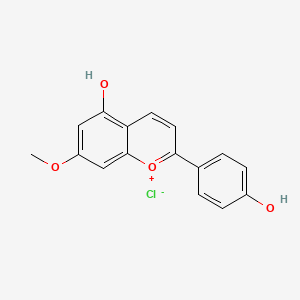
Methoxyapigeninidin chloride, 7-(RG)
Übersicht
Beschreibung
“Methoxyapigeninidin chloride, 7-(RG)” is a chemical compound with the molecular formula C16H13ClO4 . It has a molecular weight of 304.72 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride .
Synthesis Analysis
The synthesis of 7-methoxyapigeninidin has been reported in the literature . The 7-methoxyapigeninidin showed higher activity against sorghum fungi than apigeninidin, suggesting that the methoxy group at C-7 was important for the high fungicidal activity .Molecular Structure Analysis
The molecular structure of “Methoxyapigeninidin chloride, 7-(RG)” can be represented by the canonical SMILES string: COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] .Physical And Chemical Properties Analysis
“Methoxyapigeninidin chloride, 7-(RG)” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 50.7 Ų . The compound has a complexity of 314 .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Methoxyapigeninidin chloride exhibits significant fungicidal activity. A study by Aida, Tamogami, Kodama, & Tsukiboshi (1996) demonstrated that 7-methoxyapigeninidin has higher activity against sorghum fungi compared to apigeninidin, indicating the importance of the methoxy group at C-7 for enhanced fungicidal effectiveness.
Structural and Chemical Properties
The structural transformations and stability of apigeninidin-type flavylium salts, including methoxyapigeninidin chloride, were investigated in different pH solutions by Baranac & Amic (1990). This research contributes to understanding the compound's chemical behavior under various conditions, which is crucial for its application in scientific research.
Antitumor Properties
Research on related compounds, such as 2-methoxyestradiol, suggests potential antitumor applications. Chamaon et al. (2005) studied the effects of 2-methoxyestradiol in glioma cells, demonstrating significant reductions in viable cell numbers. Although this study is not directly on methoxyapigeninidin chloride, it indicates the potential relevance of methoxy groups in antitumor activity.
Mutagenicity
The mutagenic potential of related compounds, such as 7-hydroxyflavylium salts, was assessed in a study by Sweeny, Iacobucci, Brusick, & Jagannath (1981). This research is relevant for understanding the safety and genetic impact of methoxyapigeninidin chloride in scientific applications.
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWXDUWNOYURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyapigeninidin chloride, 7-(RG) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



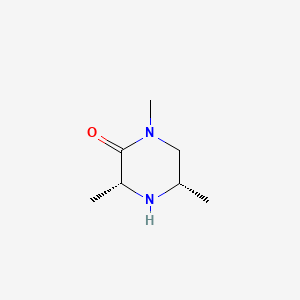
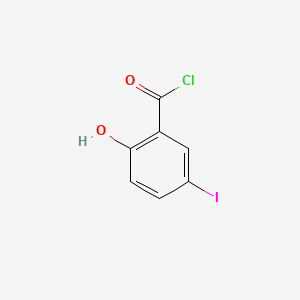
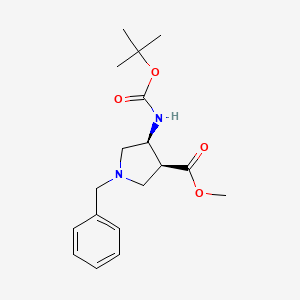
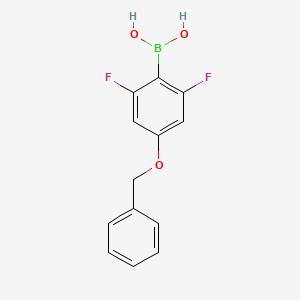
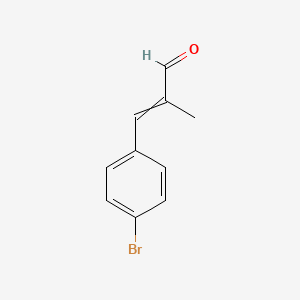
![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)
![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
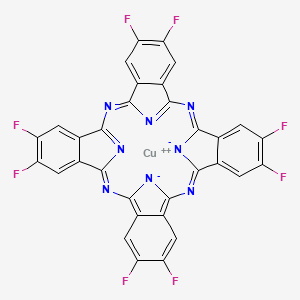
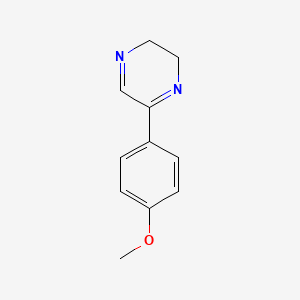
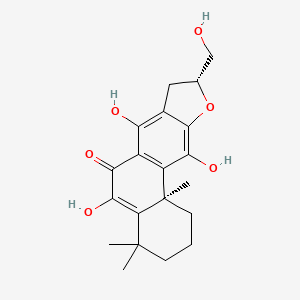
![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)
